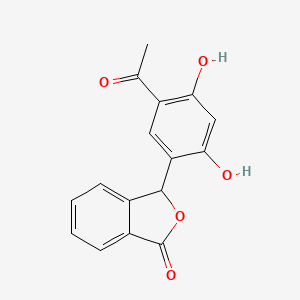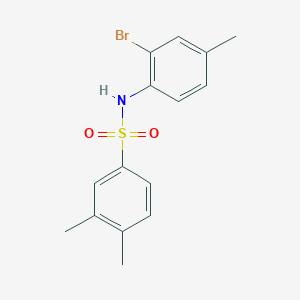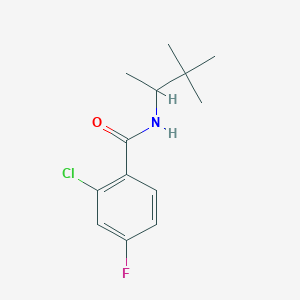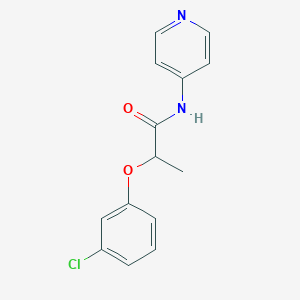![molecular formula C18H20FNO B10968244 N-[2-(4-fluorophenyl)ethyl]-2,4,6-trimethylbenzamide](/img/structure/B10968244.png)
N-[2-(4-fluorophenyl)ethyl]-2,4,6-trimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-fluorophenyl)ethyl]-2,4,6-trimethylbenzamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a benzamide core substituted with a 4-fluorophenyl group and a 2,4,6-trimethylbenzamide moiety. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Preparation Methods
The synthesis of N-[2-(4-fluorophenyl)ethyl]-2,4,6-trimethylbenzamide typically involves a multi-step process:
Formation of 2-(4-fluorophenyl)ethylamine: This is achieved by reacting 4-fluorobenzaldehyde with ethylamine.
Coupling Reaction: The resulting amine is then reacted with 2,4,6-trimethylbenzoyl chloride under appropriate conditions to form the desired benzamide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
N-[2-(4-fluorophenyl)ethyl]-2,4,6-trimethylbenzamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme inhibition and receptor binding.
Medicine: Research indicates potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2,4,6-trimethylbenzamide involves the inhibition of specific enzymes and pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in gene expression regulation. Additionally, it affects signaling pathways such as PI3K/AKT and NF-κB, which are involved in inflammation and cancer development.
Comparison with Similar Compounds
N-[2-(4-fluorophenyl)ethyl]-2,4,6-trimethylbenzamide can be compared with similar compounds such as:
4-Fluorophenylacetonitrile: Used as a starting reagent in various syntheses.
2-Fluoroacrylfentanyl: A fentanyl analogue with distinct pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H20FNO |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2,4,6-trimethylbenzamide |
InChI |
InChI=1S/C18H20FNO/c1-12-10-13(2)17(14(3)11-12)18(21)20-9-8-15-4-6-16(19)7-5-15/h4-7,10-11H,8-9H2,1-3H3,(H,20,21) |
InChI Key |
WWVMBAGMJSSUGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCCC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B10968161.png)


![1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B10968187.png)

![1-{5-[(2,3-Dichlorophenyl)amino]-1,2,4-thiadiazol-3-yl}-3,3-dimethylbutan-2-one](/img/structure/B10968197.png)
![N-(4-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B10968206.png)
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10968213.png)



![N-(3-cyanothiophen-2-yl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10968236.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-cyclohexylurea](/img/structure/B10968240.png)
![2-[(Cyclohexylcarbamoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10968260.png)
